1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid
Description
1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group at the first position, a tert-butyl group at the third position, and a carboxylic acid group at the fourth position
Properties
IUPAC Name |
1-benzyl-3-tert-butylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)13-12(14(18)19)10-17(16-13)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNBECBCVBRUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152934-08-1 | |
| Record name | 1-benzyl-3-tert-butyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with tert-butyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pyrazole ring is known to interact with various biological targets, including protein kinases and receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
1-Benzyl-3-methylpyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group.
1-Benzyl-3-ethylpyrazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a tert-butyl group.
1-Benzyl-3-isopropylpyrazole-4-carboxylic acid: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness: 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid (BBPCA) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of BBPCA, highlighting its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
BBPCA is characterized by its pyrazole ring, which is known for interacting with various biological targets. Its structure is represented as follows:
- Chemical Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
The presence of the bulky tert-butyl group enhances its steric and electronic properties, influencing its reactivity and interactions with biological systems.
Synthesis Methods
The synthesis of BBPCA typically involves the cyclization of benzylhydrazine with tert-butyl acetoacetate, followed by carboxylation. Common reaction conditions include:
- Reagents : Benzylhydrazine, tert-butyl acetoacetate
- Catalysts : Sodium ethoxide
- Solvent : Ethanol
- Temperature : Reflux conditions
This method yields BBPCA in moderate to high purity, making it suitable for biological evaluations .
Antimicrobial Properties
Research indicates that BBPCA exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains have been documented, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that BBPCA could be a promising candidate for developing new antimicrobial therapies .
Anticancer Activity
BBPCA has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the inhibition of specific protein kinases that are critical for cancer cell survival and proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
- IC50 Values :
- MCF-7: 15 µM
- HT-29: 20 µM
The compound's ability to modulate cell signaling pathways highlights its potential as a lead compound for anticancer drug development .
The biological activity of BBPCA is primarily attributed to its interaction with molecular targets involved in cellular signaling pathways. It acts as an inhibitor of certain enzymes and receptors, influencing processes such as:
- Enzyme Inhibition : BBPCA inhibits protein kinases, which are crucial for cell cycle regulation.
- Receptor Binding : The compound may bind to specific receptors involved in apoptosis and cellular growth.
These interactions lead to downstream effects that promote apoptosis and inhibit cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of BBPCA, researchers tested its effect on biofilm formation by Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass at sub-MIC concentrations, suggesting that BBPCA not only inhibits bacterial growth but also disrupts biofilm integrity.
Case Study 2: Cancer Cell Line Studies
Another study evaluated the effects of BBPCA on MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment with BBPCA, corroborating its role as an apoptosis inducer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
